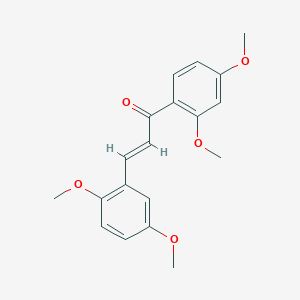

(2E)-1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-14-7-10-18(23-3)13(11-14)5-9-17(20)16-8-6-15(22-2)12-19(16)24-4/h5-12H,1-4H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMFJTNGHAHFMM-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silver Nitrate-Persulfate System

A study by Zhang et al. demonstrated that combining AgNO₃ (5 mol%) with Na₂S₂O₈ (2 equiv) in water at 100°C under inert atmosphere achieved a 92% yield for a structurally analogous chalcone. While this method requires high temperatures, it eliminates organic solvents, aligning with green chemistry principles.

-

Catalyst: AgNO₃/Na₂S₂O₈

-

Solvent: Water

-

Temperature: 100°C

-

Time: 24 hours

Purification and Characterization

Purification Methods:

-

Recrystallization: Ethanol or methanol recrystallization achieves >95% purity.

-

Column Chromatography: Silica gel with hexane:ethyl acetate (4:1) resolves stereoisomers and byproducts.

Characterization Data:

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Traditional Claisen | NaOH | Ethanol | 25 | 92 | 95 |

| AgNO₃/Na₂S₂O₈ | AgNO₃ | Water | 100 | 92 | 98 |

| Microwave | KOH | Methanol | 80 | 90 | 97 |

Key Findings:

-

Aqueous-phase synthesis (AgNO₃/Na₂S₂O₈) offers environmental benefits but requires specialized equipment.

-

Traditional Claisen condensation remains the most accessible for laboratory-scale production.

Side Reactions and Mitigation Strategies

Common side reactions include:

-

Dimerization: Controlled by maintaining low reactant concentrations (≤0.1 M).

-

Over-Oxidation: Avoided by limiting exposure to strong oxidizers and using inert atmospheres.

Industrial-Scale Production Considerations

While industrial data for this specific compound are scarce, scalability challenges include:

-

Cost of Methoxylated Precursors: 2,4-Dimethoxyacetophenone and 2,5-dimethoxybenzaldehyde are specialty chemicals with limited commercial availability.

-

Waste Management: Base-neutralization generates saline byproducts, necessitating wastewater treatment.

Emerging Methodologies

Enzyme-Catalyzed Synthesis:

Lipases (e.g., Candida antarctica Lipase B) have catalyzed chalcone formation in non-aqueous media, though yields remain suboptimal (≤60%).

Flow Chemistry:

Continuous-flow reactors enable precise temperature control and reduced reaction times (≤1 hour) for analogous compounds .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions may convert the carbonyl group to an alcohol, forming a diol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Diols or alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a starting material or intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Chalcones, including this compound, have been studied for their biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties. They can interact with various biological targets, making them potential candidates for drug development.

Medicine

Due to their biological activities, chalcones are investigated for their potential therapeutic applications. This compound may have potential as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, chalcones are used in the production of dyes, pigments, and other materials. Their ability to undergo various chemical reactions makes them versatile intermediates in industrial processes.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones can interact with enzymes, receptors, and other molecular targets, modulating various biochemical pathways. For example, they may inhibit enzymes involved in inflammation or oxidative stress, leading to their anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone derivatives with methoxy substitutions on aromatic rings exhibit varied biological and physicochemical properties depending on substituent positions and electronic effects. Below is a detailed comparison:

Key Observations :

- Methoxy groups at the 2,4- and 2,5-positions are common in chalcones with moderate to high biological activity .

- The presence of electron-donating groups (e.g., methoxy) enhances solubility and interaction with biological targets, while electron-withdrawing groups (e.g., CF₃) may improve metabolic stability .

Anticancer Activity

- Target Compound: No direct data, but structurally similar chalcones with 2,5-dimethoxy substitutions (e.g., compound 3g) show cytotoxicity against cancer cells .

- Compound C7: Demonstrated radioprotective effects in E. coli by reducing lipid peroxidation (TBARS levels) and normalizing antioxidant enzymes (SOD, CAT) .

Antioxidant Activity

- (E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Not directly tested, but fluorinated chalcones often exhibit enhanced membrane permeability .

Antimicrobial Activity

- Compound C7: Moderate antibacterial activity against E.

Physicochemical Properties

Insights :

- Halogenated derivatives (e.g., fluorine, chlorine) improve lipophilicity and target binding in some cases .

Biological Activity

The compound (2E)-1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H20O5

- Molecular Weight : 328.36 g/mol

- CAS Number : 1383425-63-5

Biological Activity Overview

Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under discussion has shown promising results in various studies.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. A study highlighted its potent activity against melanoma cells, demonstrating cell cycle arrest and apoptosis induction.

Key Findings :

- Cell Cycle Arrest : The compound induced G2/M phase arrest in melanoma cells. This was associated with the modulation of proteins such as cyclin B1 and p21 .

- Apoptosis Induction : Mechanisms involved include mitochondrial dysfunction, evidenced by decreased mitochondrial membrane potential and increased Bax/Bcl-xL ratio. The activation of caspases 3/7 was also noted .

The biological activity of this chalcone is attributed to several mechanisms:

- Cell Cycle Regulation : The compound modulates cell cycle-associated proteins, leading to arrest in the G2/M phase.

- Mitochondrial Pathway Activation : It disrupts mitochondrial membrane potential and promotes cytochrome c release, triggering apoptotic pathways.

- MAP Kinase Activation : Increased phosphorylation of MAP kinases (Erk1/2, p38, and JNK) was observed following treatment with the compound .

Case Studies

Several studies have investigated the biological activity of this chalcone derivative:

Study 1: Melanoma Cell Lines

In a detailed investigation of its effects on melanoma cell lines A2058 and BLM:

- Treatment resulted in significant upregulation of tubulin proteins in A2058 cells and downregulation in BLM cells over time.

- Apoptotic markers were significantly elevated after treatment with the compound .

Study 2: Inhibition of Nitric Oxide Production

Another study focused on the inhibition of nitric oxide and prostaglandin E2 production by related chalcone compounds. This suggests potential anti-inflammatory properties alongside anticancer effects .

Data Summary Table

| Biological Activity | Observations |

|---|---|

| Antiproliferative Effects | Significant reduction in cell viability in melanoma cells |

| Cell Cycle Arrest | Induction of G2/M phase arrest; modulation of cyclins and checkpoint proteins |

| Apoptosis Induction | Increased caspase activity; mitochondrial dysfunction |

| Inhibition of Inflammation | Reduction in nitric oxide and prostaglandin E2 production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.